N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophen-3-ylmethyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of a thiophene derivative with an appropriate alkyl halide.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a suitable Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(fluoromethyl)phenyl)propanamide
- N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)butanamide
Uniqueness
N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly enhance its metabolic stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NOS/c19-18(20,21)15-4-1-13(2-5-15)3-8-17(23)22(16-6-7-16)11-14-9-10-24-12-14/h1-2,4-5,9-10,12,16H,3,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDGCGUQMATAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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